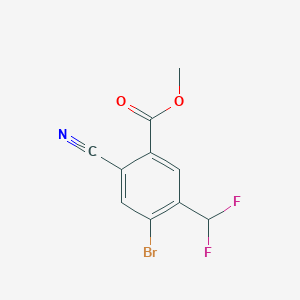
3-溴-5-氯-2-(三氟甲基)苯胺
描述
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.47 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is 1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 . This indicates the presence of bromine, chlorine, fluorine, and nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a liquid at room temperature . It has a molecular weight of 274.47 .科学研究应用
药物研究
3-溴-5-氯-2-(三氟甲基)苯胺: 是药物研究中的一种有价值的中间体。 三氟甲基的存在在药物化学中具有重要意义,因为它具有亲脂性,可以提高药物的生物利用度 。该化合物可用于合成各种具有药理活性的分子,特别是那些靶向中枢神经系统的分子。
抗癌药物开发
3-溴-5-氯-2-(三氟甲基)苯胺 有可能用于合成新型抗癌药物。 其结构可以被整合到旨在与特定癌细胞靶标相互作用的分子中 .
病毒蛋白酶抑制剂
该化合物已用于合成和生化评估丙型肝炎病毒 (HCV) NS3 蛋白酶抑制剂 。这种抑制剂对于治疗 HCV 感染至关重要,HCV 感染会导致慢性肝病。
作用机制
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of inhibitors of the hepatitis c virus (hcv) ns3 protease , suggesting potential involvement in antiviral pathways.
Result of Action
Similar compounds have been used in the synthesis of inhibitors of the hepatitis c virus (hcv) ns3 protease , suggesting potential antiviral effects.
Action Environment
It’s known that the compound should be stored at room temperature and handled with care due to its potential hazards .
实验室实验的优点和局限性
The main advantage of using BC2TA in laboratory experiments is its versatility. It is a relatively inexpensive compound and can be used in a variety of applications. Additionally, it is a stable compound and can be stored for extended periods of time without degrading. The main limitation of using BC2TA in laboratory experiments is its toxicity. It is a mild irritant and can cause adverse effects on the environment if released in large amounts.
未来方向
There are many potential future directions for the research and development of BC2TA. Some potential future directions include the development of more efficient and cost-effective synthesis methods, the exploration of new applications for BC2TA, and the investigation of its biochemical and physiological effects. Additionally, further research could be done to explore the potential environmental impacts of large-scale production and use of BC2TA.
安全和危害
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
3-Bromo-5-chloro-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes . Additionally, 3-Bromo-5-chloro-2-(trifluoromethyl)aniline can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-5-chloro-2-(trifluoromethyl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions . Over extended periods, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 3-Bromo-5-chloro-2-(trifluoromethyl)aniline can result in sustained alterations in cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects . For example, high doses of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline have been associated with liver toxicity in animal studies, highlighting the importance of dosage considerations in biochemical research.
Metabolic Pathways
3-Bromo-5-chloro-2-(trifluoromethyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. Additionally, 3-Bromo-5-chloro-2-(trifluoromethyl)aniline may influence the activity of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, the compound may be actively transported into cells by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is an important factor in its biochemical activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, ultimately influencing its biochemical effects.
属性
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHKRIYIPQKMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)


![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)








![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)